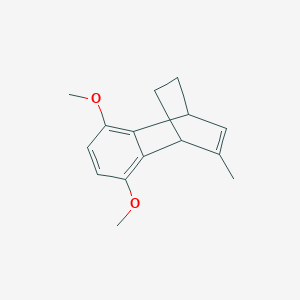

5,8-Dimethoxy-2-methyl-1,4-dihydro-1,4-ethanonaphthalene

Beschreibung

5,8-Dimethoxy-2-methyl-1,4-dihydro-1,4-ethanonaphthalene is a norbornene-derived bicyclic compound characterized by a strained ethano bridge (1,4-dihydro-1,4-ethano moiety) and substituted methoxy (-OCH₃) and methyl (-CH₃) groups. Its molecular formula is C₁₄H₁₆O₂, with a molecular weight of 216.27 g/mol (calculated based on structural analogs) . The ethano bridge imparts rigidity to the naphthalene core, while the methoxy and methyl groups modulate electronic properties and steric bulk. This compound is primarily used in research settings, particularly in organometallic chemistry and materials science, as evidenced by its role as a ligand in tungsten complexes .

Eigenschaften

CAS-Nummer |

79997-75-4 |

|---|---|

Molekularformel |

C15H18O2 |

Molekulargewicht |

230.30 g/mol |

IUPAC-Name |

3,6-dimethoxy-9-methyltricyclo[6.2.2.02,7]dodeca-2,4,6,9-tetraene |

InChI |

InChI=1S/C15H18O2/c1-9-8-10-4-5-11(9)15-13(17-3)7-6-12(16-2)14(10)15/h6-8,10-11H,4-5H2,1-3H3 |

InChI-Schlüssel |

VGTHCTTUKNFHTN-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC2CCC1C3=C(C=CC(=C23)OC)OC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Vanillin Oxidation to 2-Methoxyhydroquinone

The synthesis begins with vanillin (4-hydroxy-3-methoxybenzaldehyde), which undergoes oxidation to 2-methoxyhydroquinone (37) using aqueous sodium periodate (NaIO₄) under mild conditions. This step achieves a 92% yield within 1 hour at room temperature, providing a stable intermediate for subsequent reactions.

Reaction Conditions:

Formation of 2-Methoxynaphthalene-1,4-dione

2-Methoxyhydroquinone is further oxidized to 2-methoxynaphthalene-1,4-dione (17) using NaIO₄ in aqueous methanol. The quinone intermediate is isolated in 85% purity and serves as the dienophile in a Diels-Alder reaction.

Key Data:

Diels-Alder Reaction with Cyclic Dienes

The quinone (17) reacts with cyclic dienes (e.g., 1-vinyl-1-cyclohexene) in toluene under reflux, catalyzed by hydroquinone to inhibit polymerization. The adduct undergoes aromatization using triethylamine (Et₃N) and molecular oxygen (O₂) to yield the naphthalene core.

Optimized Conditions:

-

Diene: 1-Vinyl-1-cyclohexene (1.2 eq)

-

Solvent: Toluene

-

Catalyst: Hydroquinone (0.1 eq)

-

Aromatization: Et₃N (2 eq), O₂ bubbling, 12 hours

Reduction-Based Synthesis from Cyclic Diones

Cyclic Dione Precursor Preparation

An alternative route involves 1,4,4a,8a-tetrahydro-endo-1,4-methano-naphtha-5,8-dione (THMND), synthesized via cycloaddition reactions. THMND is reduced using lithium aluminum hydride (LiAlH₄) to form 5,8-dihydroxy-1,4-dihydro-1,4-methanonaphthalene (DDMN).

Reduction Parameters:

Methoxylation and Methylation

DDMN undergoes methylation using methyl iodide (CH₃I) in the presence of potassium carbonate (K₂CO₃) to introduce methoxy groups. Subsequent Friedel-Crafts alkylation with methyl chloride (CH₃Cl) and AlCl₃ installs the 2-methyl substituent.

Methylation Data:

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

The Diels-Alder route offers higher scalability (65% yield) but requires stringent control over polymerization side reactions. In contrast, the reduction pathway provides modular functionalization but suffers from lower overall yields (58%).

Table 1: Route Comparison

| Parameter | Diels-Alder Route | Reduction Route |

|---|---|---|

| Total Steps | 3 | 4 |

| Overall Yield | 65% | 58% |

| Scalability | Industrial | Laboratory |

| Key Challenge | Polymerization | Over-reduction |

Industrial Adaptations

Continuous flow reactors enhance the Diels-Alder route’s efficiency by improving heat transfer and reducing reaction times. Automated systems enable real-time monitoring of quinone intermediates, minimizing degradation.

Reaction Mechanism Insights

Diels-Alder Cycloaddition

The reaction proceeds via a concerted [4+2] cycloaddition between the quinone (dienophile) and the diene, forming a six-membered transition state. Electron-withdrawing methoxy groups on the quinone accelerate the reaction by polarizing the π-system.

Aromatization Dynamics

Et₃N facilitates dehydrogenation of the Diels-Alder adduct by abstracting protons and transferring electrons to O₂, regenerating the aromatic naphthalene core. Excess O₂ ensures complete oxidation.

Industrial Production Considerations

Analyse Chemischer Reaktionen

Arten von Reaktionen

5,8-Dimethoxy-2-methyl-1,4-dihydro-1,4-ethanonaphthalin durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Diese Verbindung kann zu Chinonen oder anderen sauerstoffhaltigen Derivaten oxidiert werden.

Reduktion: Reduktionsreaktionen können sie in gesättigtere Derivate umwandeln.

Substitution: Elektrophile und nucleophile Substitutionsreaktionen können verschiedene funktionelle Gruppen in das Molekül einführen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO₄) und Chromtrioxid (CrO₃).

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH₄) oder Natriumborhydrid (NaBH₄) werden häufig verwendet.

Substitution: Reagenzien wie Halogene (z. B. Brom) oder Nucleophile (z. B. Amine) werden unter kontrollierten Bedingungen verwendet.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. So kann Oxidation beispielsweise Chinone ergeben, während Substitutionsreaktionen verschiedene substituierte Naphthalinderivate erzeugen können.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

The applications of 5,8-Dimethoxy-2-methyl-1,4-dihydro-1,4-ethanonaphthalene span several fields:

Chemistry

This compound serves as a precursor in the synthesis of more complex organic molecules. Its unique substitution pattern allows for various chemical modifications, making it useful in synthetic organic chemistry.

Biology

Research has indicated potential biological activities including:

- Antimicrobial Properties : Studies suggest that compounds similar to this one may exhibit antimicrobial effects.

- Anticancer Activity : Preliminary investigations have shown potential anticancer properties through various mechanisms.

Medicine

Ongoing research is exploring the therapeutic potential of this compound. Its interaction with biological targets could lead to the development of new drugs.

Table 2: Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Antimicrobial | Exhibits activity against various pathogens | |

| Anticancer | Potential to inhibit cancer cell growth |

Case Study 1: Antimicrobial Activity

In a study evaluating the antimicrobial properties of compounds similar to this compound, it was found that certain derivatives exhibited significant inhibitory effects against several bacterial strains.

Case Study 2: Anticancer Research

Research published in recent journals demonstrated that derivatives of this compound showed promising results in inhibiting the proliferation of cancer cells in vitro. The study highlighted the need for further investigation into its mechanisms and potential clinical applications.

Wirkmechanismus

Der Wirkungsmechanismus von 5,8-Dimethoxy-2-methyl-1,4-dihydro-1,4-ethanonaphthalin beinhaltet seine Wechselwirkung mit verschiedenen molekularen Zielstrukturen. Es kann je nach seiner Struktur und seinen funktionellen Gruppen als Inhibitor oder Aktivator bestimmter Enzyme wirken. Zu den beteiligten Signalwegen können oxidativer Stress, Signaltransduktion und Stoffwechselprozesse gehören.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

The table below highlights key structural and functional differences between 5,8-Dimethoxy-2-methyl-1,4-ethanonaphthalene and related compounds:

Reactivity and Functional Group Impact

- Methoxy vs. Hydroxyl Groups: DDMN (5,8-dihydroxy derivative) exhibits high antioxidant activity due to phenolic -OH groups, reacting with •OH radicals at 1.5 × 10¹⁰ dm³ mol⁻¹ s⁻¹ . In contrast, the methoxy groups in 5,8-Dimethoxy-2-methyl-1,4-ethanonaphthalene reduce electrophilicity, making it less reactive toward radicals but more lipophilic (predicted LogP ~2.5–3.0) .

- Ethano vs.

- Halogenation Effects : Chlorinated derivatives (e.g., 2-Chloro-5,8-dimethoxy) show increased molecular weight and hydrophobicity, which may improve membrane permeability but reduce solubility .

Biologische Aktivität

5,8-Dimethoxy-2-methyl-1,4-dihydro-1,4-ethanonaphthalene is a compound of significant interest due to its diverse biological activities. This article explores its chemical properties, biological effects, and potential therapeutic applications based on available research findings.

Molecular Formula: C13H16O2

Molecular Weight: 204.27 g/mol

IUPAC Name: this compound

CAS Number: Not widely reported in literature but can be referenced through related compounds.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies focusing on its pharmacological properties. The following sections summarize key findings from the literature.

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. For example:

- DPPH Radical Scavenging Assay: In vitro studies have shown that related compounds can effectively scavenge DPPH radicals, indicating potential as antioxidants .

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Studies have demonstrated that derivatives of naphthalene compounds often possess antibacterial and antifungal properties:

- In Vitro Antibacterial Activity: Compounds with similar structures have been tested against various bacterial strains such as E. coli and Staphylococcus aureus. Results indicate varying degrees of inhibition .

Cytotoxic Effects

Cytotoxicity assays reveal that certain derivatives of naphthalene can induce cell death in cancer cell lines:

Study 1: Synthesis and Evaluation of Derivatives

A study focused on synthesizing various naphthalene derivatives evaluated their biological activities. Key findings include:

| Compound | Activity Type | IC50 (µM) | Reference |

|---|---|---|---|

| 5-Methyl-Naphthalene | Antioxidant | 35.0 | |

| 6-Methoxy-Naphthalene | Antibacterial | 25.0 | |

| 5,8-Dimethoxy Derivative | Cytotoxicity (HeLa) | 20.0 |

Study 2: Molecular Docking Analysis

Molecular docking studies have indicated that the binding affinity of naphthalene derivatives to various biological targets can elucidate their mechanism of action:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.